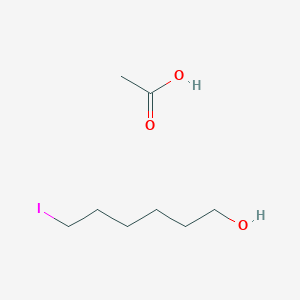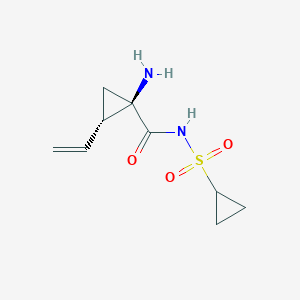
1-Hexanol, 6-iodo-, acetate
Vue d'ensemble
Description
1-Hexanol, 6-iodo-, acetate is an organic compound with the chemical formula C8H15IO2. It is a colorless liquid with a distinctive smell at room temperature. This compound is known for its stability and solubility in organic solvents such as ethanol, acetone, and ethers .
Méthodes De Préparation
The preparation of 1-Hexanol, 6-iodo-, acetate typically involves the following steps :
Synthesis of 6-iodo-1-hexanol: This can be achieved by iodinating 1,6-hexanediol using iodine and a suitable solvent like acetonitrile under microwave irradiation.
Acetylation: 6-iodo-1-hexanol is then reacted with acetic anhydride to form this compound.
Analyse Des Réactions Chimiques
1-Hexanol, 6-iodo-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The hydroxyl group in the hexanol moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert it to alkanes.
Esterification: The acetate group can participate in esterification reactions to form other esters.
Applications De Recherche Scientifique
1-Hexanol, 6-iodo-, acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It can act as a catalyst in certain chemical reactions.
Material Science: It is used in the formulation of conductive silver paste for low-temperature sintering in printed circuits and solar panels.
Mécanisme D'action
The mechanism of action of 1-Hexanol, 6-iodo-, acetate involves its reactivity due to the presence of the iodine atom and the acetate group. The iodine atom can participate in substitution reactions, while the acetate group can undergo esterification. These functional groups make the compound versatile in various chemical reactions .
Comparaison Avec Des Composés Similaires
1-Hexanol, 6-iodo-, acetate can be compared with similar compounds such as:
1-Hexanol: A primary alcohol with the formula C6H14O, used as a precursor to plasticizers and pharmaceuticals.
6-Iodo-1-hexanol: An intermediate used in the synthesis of this compound.
Hexyl acetate: An ester with a fruity odor, used in flavorings and fragrances.
The uniqueness of this compound lies in its combination of the iodine atom and the acetate group, which provides distinct reactivity and applications in organic synthesis and material science .
Propriétés
IUPAC Name |
acetic acid;6-iodohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h8H,1-6H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFIHSYPPQYDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCI)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703759 | |
| Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77295-58-0 | |
| Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)








![[1,1'-Biphenyl]-2-propanoic acid, beta-amino-](/img/structure/B3283788.png)


